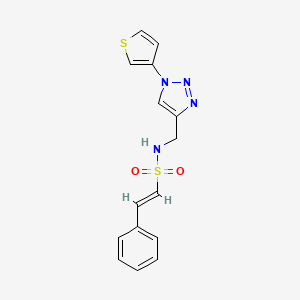

(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide

Description

This compound features a hybrid structure combining a thiophene ring (3-substituted), a 1,2,3-triazole moiety, an ethenesulfonamide backbone, and a phenyl group. The (E)-configuration of the ethenesulfonamide group enhances stereochemical stability, which is critical for structure-activity relationship (SAR) studies. Crystallographic characterization of similar compounds often employs SHELXL for refinement and WinGX/ORTEP for visualization.

Properties

IUPAC Name |

(E)-2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-9,11-12,16H,10H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFQFNMIGUJCI-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the Phenyl Group: This step can be accomplished through a Friedel-Crafts acylation or alkylation reaction.

Formation of the Ethenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and phenyl groups can be oxidized under appropriate conditions.

Reduction: The triazole ring and ethenesulfonamide group can be reduced using suitable reducing agents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the triazole ring could produce amines or hydrazines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds similar to (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide have shown promising results against various cancer cell lines. Research indicates that triazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was observed in studies where triazole derivatives were tested against HeLa cells and other tumor cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 5.0 | Tubulin inhibition |

| Compound B | HeLa | 10.2 | Apoptosis induction |

| This compound | MCF7 | TBD | TBD |

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the thiophene and triazole moieties contributes to its ability to disrupt microbial cell function. Studies have demonstrated that similar compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Chemical Biology Applications

In chemical biology, this compound can serve as a valuable tool for studying biological pathways and interactions due to its ability to selectively bind to specific targets within cells. The triazole ring is known for its ability to form stable complexes with metal ions and proteins, which can be leveraged for imaging and therapeutic applications.

Case Study: Targeting Protein Interactions

A study demonstrated that triazole-based compounds could be used to disrupt protein-protein interactions critical for cancer cell survival. By modifying the structure of the triazole moiety in compounds like this compound, researchers were able to enhance binding affinity and selectivity towards specific cancer-related proteins .

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in analogous compounds include:

- Heterocycle substitution : Replacing the thiophen-3-yl group with thiophen-2-yl (as in USP-related impurities) alters electronic density and steric effects.

- Triazole modifications: Derivatives like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione replace the triazole’s methyl group with chlorophenyl substituents, enhancing π-π stacking but reducing solubility.

- Sulfonamide vs. Thione : Substituting the ethenesulfonamide with a thione group (as in ) shifts hydrogen-bonding capacity and redox properties.

Table 1: Structural and Electronic Comparison

*LogP values estimated via computational tools (e.g., ChemAxon).

Critical Analysis and Limitations

- Data Gaps : Direct studies on the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

- Software Dependency: Structural insights assume the use of SHELX/WinGX, but novel computational methods (e.g., machine learning) are unexplored.

- Contradictions: Thiophen-2-yl (USP impurities) vs.

Biological Activity

(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by several functional groups, including a phenyl group, a thiophene moiety, and a triazole ring. The synthesis typically involves multiple steps:

- Formation of the Triazole Ring : This can be achieved through Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

- Introduction of the Thiophene Group : This is often accomplished via cross-coupling reactions, such as Suzuki or Stille coupling.

- Attachment of the Phenyl Group : This may be done through Friedel-Crafts acylation or alkylation reactions.

- Formation of the Ethenesulfonamide Group : Final modifications lead to the complete structure of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may act by inhibiting certain enzymes or receptors involved in various cellular pathways, which can lead to therapeutic effects in different diseases.

Biological Activities

Research indicates that compounds containing thiophene and triazole rings exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated the potential of triazole derivatives in inhibiting cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines .

- Antimicrobial Properties : The presence of thiophene rings has been linked to enhanced antimicrobial activity against various pathogens. Studies have shown that related compounds possess significant antibacterial and antifungal properties .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer activity of a series of triazole derivatives similar to (E)-2-phenyl-N-(thiophen-3-yl)ethenesulfonamide. The results indicated that these compounds inhibited DNA synthesis in cancer cells without significantly affecting normal cells .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities with key targets such as dihydrofolate reductase (DHFR). The results suggest that these compounds could effectively inhibit DHFR, which is crucial for DNA synthesis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide, and how are intermediates validated?

- Answer : The synthesis typically involves:

- Step 1 : Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using thiophen-3-yl azide and a propargyl precursor.

- Step 2 : Sulfonamide coupling between the triazole intermediate and (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., NaH in DMF).

Intermediates are validated using 1H/13C NMR to confirm regioselectivity of the triazole ring and HRMS for molecular weight verification. For example, analogous triazole-sulfonamide hybrids in and used similar protocols with yields of 60–75% after recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of this compound?

- Answer :

- 1H NMR : Assigns olefinic protons (δ 6.5–7.5 ppm for (E)-configuration) and thiophen/triazole protons (δ 7.0–8.5 ppm).

- 13C NMR : Confirms sulfonamide (C-SO2 at ~110–120 ppm) and triazole carbons (140–150 ppm).

- HPLC-PDA : Purity (>95%) is assessed using reverse-phase C18 columns with acetonitrile/water gradients, as demonstrated for structurally related sulfonamides in and .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Answer :

- Variable Control : Standardize solvent (e.g., DMSO concentration ≤0.1%), pH, and temperature.

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to validate binding constants and compare with enzymatic assays.

- Statistical Modeling : Apply multivariate regression to identify assay-specific interference factors (e.g., thiophen-mediated cytochrome P450 interactions, as noted in for related compounds) .

Q. What strategies improve the regioselectivity and yield of the 1,2,3-triazole ring formation during synthesis?

- Answer :

- Catalytic Optimization : Use Cu(I) catalysts (e.g., CuBr(PPh3)3) to favor 1,4-regioisomers, as shown in for analogous triazoles .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while microwave-assisted synthesis reduces side products.

- Post-Synthetic Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the desired isomer, achieving yields up to 85% .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

- Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzymatic active sites (e.g., carbonic anhydrase).

- QSAR Models : Corporate electronic descriptors (Hammett σ values for the thiophen ring) and steric parameters (molar refractivity) to predict bioactivity, as applied in for OLED material design .

Methodological Challenges and Solutions

Q. What are the common pitfalls in characterizing the (E)-configuration of the ethenesulfonamide moiety, and how are they resolved?

- Answer :

- Pitfall : Overlap of olefinic proton signals with aromatic protons in NMR.

- Solution : Use NOESY to confirm trans-configuration via spatial proximity of protons. Alternatively, UV-Vis spectroscopy (λmax ~280 nm for conjugated systems) validates electronic transitions unique to the (E)-isomer .

Q. How do researchers differentiate between sulfonamide degradation products and synthetic byproducts in stability studies?

- Answer :

- LC-MS/MS : Monitor molecular ion fragments (e.g., m/z 487.59 for the parent ion) and compare with degradation markers (e.g., sulfonic acid derivatives).

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, as outlined in for impurity profiling .

Data Interpretation and Validation

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for in vitro studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.